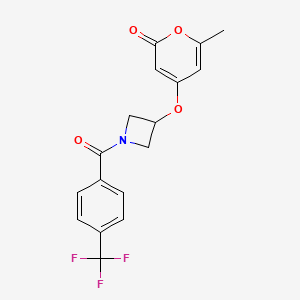
6-methyl-4-((1-(4-(trifluoromethyl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-methyl-4-((1-(4-(trifluoromethyl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C17H14F3NO4 and its molecular weight is 353.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-methyl-4-((1-(4-(trifluoromethyl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one , identified by its CAS number 1798540-79-0 , is a novel synthetic molecule with potential therapeutic applications. Its structure features a pyranone core, an azetidine moiety, and a trifluoromethylbenzoyl group, which may contribute to its biological activity.
Molecular Characteristics
- Molecular Formula : C17H14F3NO4
- Molecular Weight : 353.2926 g/mol
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and intracellular target interaction. The azetidinyl and pyranone components may modulate various signaling pathways, potentially affecting cell proliferation and survival.
Pharmacological Studies
Recent studies have indicated that compounds similar to this compound exhibit significant pharmacological activities:
- Antiviral Activity : Compounds with similar structures have shown promise against Hepatitis C Virus (HCV), with some derivatives demonstrating effective inhibition at low micromolar concentrations. For example, a related compound exhibited an EC50 value lower than 1.5 μM and a selectivity index (SI) greater than 20 .
- Kinase Inhibition : The compound's structural features suggest potential as a kinase inhibitor. Kinases play crucial roles in cancer progression, and compounds targeting these enzymes are vital in cancer therapy .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pathways associated with chronic inflammation, which is a precursor to various diseases including cancer .
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of various azetidine-containing compounds against HCV. The results indicated that the presence of the trifluoromethyl group significantly enhanced antiviral activity, suggesting that the structural modifications in this compound could lead to similar or improved efficacy against viral pathogens.
Case Study 2: Kinase Inhibition Profile
In another study focusing on small molecule kinase inhibitors, compounds similar to the target compound were assessed for their ability to inhibit specific kinases associated with tumor growth. The findings revealed that modifications in the azetidine ring structure could lead to increased selectivity and potency against specific kinase targets .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | EC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | Anti-HCV | <1.5 | >20 |
| Compound B | Kinase Inhibitor | <5 | Moderate |
| Compound C | Anti-inflammatory | <10 | High |
Table 2: Structural Features Influencing Activity
| Structural Feature | Influence on Activity |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and membrane penetration |
| Azetidine Moiety | Modulates enzyme interactions |
| Pyranone Core | Stabilizes the overall structure |
Eigenschaften
IUPAC Name |
6-methyl-4-[1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4/c1-10-6-13(7-15(22)24-10)25-14-8-21(9-14)16(23)11-2-4-12(5-3-11)17(18,19)20/h2-7,14H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIVCVHZBXHUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














